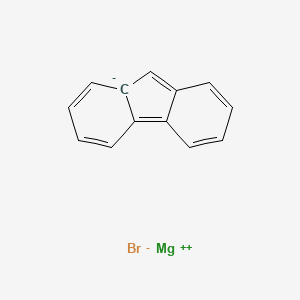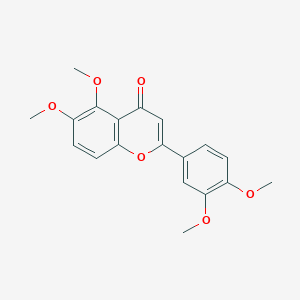
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one is a chiral compound with potential applications in various fields such as medicinal chemistry and materials science. The compound features a unique oxolanone ring structure substituted with acetyl, chloro, and fluoro groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one typically involves the following steps:
Formation of the Oxolanone Ring: The oxolanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound.
Introduction of Substituents: The acetyl, chloro, and fluoro groups are introduced through selective substitution reactions. For example, the acetyl group can be added via acetylation using acetic anhydride, while the chloro and fluoro groups can be introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chiral nature and functional groups can be utilized in the synthesis of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules used in various industries.
Mécanisme D'action
The mechanism by which (4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetyl, chloro, and fluoro groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-4-Acetyl-5-(2-chlorophenyl)oxolan-2-one: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.
(4R,5R)-4-Acetyl-5-(2-fluorophenyl)oxolan-2-one: Lacks the chloro group, leading to differences in its chemical and biological properties.
(4R,5R)-4-Acetyl-5-phenyl-oxolan-2-one: Lacks both chloro and fluoro groups, resulting in a simpler structure with potentially different applications.
Uniqueness
(4R,5R)-4-Acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one is unique due to the presence of both chloro and fluoro groups, which enhance its chemical versatility and potential biological activity. These substituents can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
91478-30-7 |
|---|---|
Formule moléculaire |
C12H10ClFO3 |
Poids moléculaire |
256.66 g/mol |
Nom IUPAC |
(4R,5R)-4-acetyl-5-(2-chloro-6-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H10ClFO3/c1-6(15)7-5-10(16)17-12(7)11-8(13)3-2-4-9(11)14/h2-4,7,12H,5H2,1H3/t7-,12+/m0/s1 |
Clé InChI |
AKXMUYUXSZKUFQ-JVXZTZIISA-N |
SMILES isomérique |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=C(C=CC=C2Cl)F |
SMILES canonique |
CC(=O)C1CC(=O)OC1C2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)

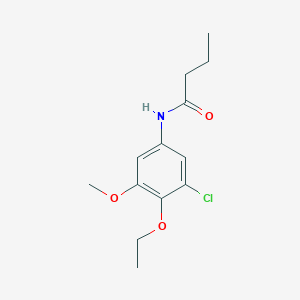
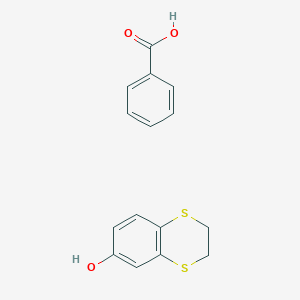

![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14356427.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
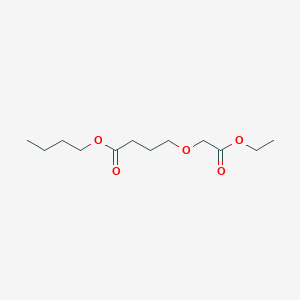
![N-[3,5-Dichloro-4-(difluoromethoxy)phenyl]benzamide](/img/structure/B14356440.png)
